5-Bromoquinolin-8-amine
Overview
Description
Synthesis Analysis
The synthesis of “5-Bromoquinolin-8-amine” and related compounds has been explored through various methodologies. A notable approach includes the palladium-catalyzed microwave-assisted amination of aryl bromides, such as 5- and 8-bromoquinolines, which has been shown to rapidly produce 1-aminonaphthalenes and 5- and 8-aminoquinolines in good yields under microwave conditions. This method demonstrated improvements in yields over traditional conditions, especially with quinoline substrates (Wang, Magnin, & Hamann, 2003).
Scientific Research Applications
Application 1: Synthesis of Quinoxalines
- Summary of Application : Quinolin-8-amines are used in the synthesis of quinoxalines, which are 1,4-diazines with widespread occurrence in nature .
- Methods of Application : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results or Outcomes : The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
Application 2: Remote C–H Functionalization of 8-Aminoquinoline Ring
- Summary of Application : 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application : The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
- Results or Outcomes : A single electron transfer (SET) pathway is suggested in most cases .
Application 3: Biologically and Pharmaceutically Active Quinoline
- Summary of Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry .
- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Application 4: Synthesis of Quinoxalines or Quinolin-8-amines
- Summary of Application : Quinolin-8-amines are valuable scaffolds in organic synthesis. They are used in the synthesis of pyrazino compounds such as quinoxalines, which are 1,4-diazines with widespread occurrence in nature .
- Methods of Application : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results or Outcomes : The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
Application 5: Synthesis of Quinoline and its Analogues
- Summary of Application : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Application 6: Synthesis of Pyrazino Compounds
- Summary of Application : Pyrazino compounds such as quinoxalines are 1,4-diazines with widespread occurrence in nature. Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis .
- Methods of Application : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results or Outcomes : The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
Safety And Hazards
Future Directions
Quinoline compounds, including 5-Bromoquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .
properties
IUPAC Name |
5-bromoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEABITRRZOHARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346658 | |
Record name | 5-bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-8-amine | |
CAS RN |
53472-18-7 | |
Record name | 5-Bromo-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53472-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-quinolin-8-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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